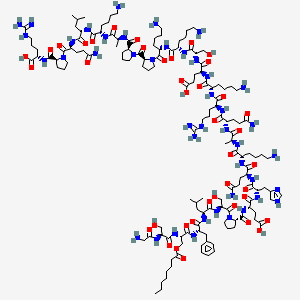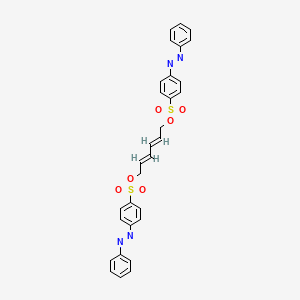![molecular formula C8H12N4O B13830806 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide](/img/structure/B13830806.png)
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide can be achieved through the cyanoacetylation of amines. This process involves the reaction of substituted amines with alkyl cyanoacetates under different conditions . Some common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants without solvent at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides typically involve large-scale reactions using similar conditions as the laboratory methods but optimized for efficiency and yield. These methods often include continuous flow processes and the use of industrial reactors to handle large volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve bidentate reagents and can be carried out under mild to moderate conditions.
Substitution Reactions: Often require specific catalysts or reagents to facilitate the replacement of the cyano group.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical properties .
Scientific Research Applications
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups enable it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-2-[(4-cyano-1-methylpiperidin-4-yl)amino]-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide
- Cyanoacetohydrazides
Uniqueness
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse heterocyclic compounds. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-cyano-N-[(1-methylpiperidin-4-ylidene)amino]formamide |
InChI |
InChI=1S/C8H12N4O/c1-12-4-2-7(3-5-12)10-11-8(13)6-9/h2-5H2,1H3,(H,11,13) |
InChI Key |
SCJDFQPJNVYONW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2R,3R)-2-[1-[(2S,3S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13830777.png)

![7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate](/img/structure/B13830789.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)

